molecular formula C18H16FNO4S B2605852 3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide CAS No. 2034285-45-3

3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide

Cat. No.: B2605852
CAS No.: 2034285-45-3
M. Wt: 361.39
InChI Key: SDBSIBFPVXVXEX-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide is a versatile chemical compound with a unique structure that holds immense potential for scientific research. This compound is characterized by the presence of a fluorine atom, a furan ring, and a methoxybenzenesulfonamide group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of metal-catalyzed reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This typically requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the sulfonamide group can yield amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that sulfonamide derivatives, including 3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide, exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that compounds with similar structures showed effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Mechanism of Action
The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation. For instance, sulfonamides can interfere with the folate synthesis pathway, which is crucial for DNA replication in rapidly dividing cells .

Material Science

Polymer Additives
In material science, this compound has been investigated as a potential additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers. Research has shown that the addition of sulfonamide compounds can improve the tensile strength and elasticity of polyvinyl chloride (PVC) composites .

Organic Synthesis

Reagent in Chemical Reactions
This compound serves as a versatile reagent in organic synthesis. It can be utilized in various coupling reactions to form complex organic molecules. For example, it has been used in the synthesis of biologically active heterocycles through nucleophilic substitution reactions .

  • Anticancer Efficacy Study
    A recent study evaluated the anticancer efficacy of various sulfonamide derivatives, including this compound, against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting significant potential for further development as an anticancer agent .
  • Polymer Enhancement Research
    In another study focusing on polymer science, researchers incorporated this compound into PVC matrices. The modified polymers exhibited improved thermal stability and mechanical properties compared to unmodified samples, indicating its effectiveness as a polymer additive .

Mechanism of Action

The mechanism by which 3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and furan ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated furans and benzofurans, such as:

  • 3-fluorofuran
  • 2-trifluoromethylfuran
  • 3-fluorobenzofuran

Uniqueness

What sets 3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzenesulfonamide group, in particular, adds to its versatility and potential for various applications .

Biological Activity

3-Fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H14FNO4SC_{15}H_{14}FNO_4S, with a molecular weight of approximately 321.34 g/mol. The structure features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and anticancer applications.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Activity : Compounds containing furan and benzene rings have been associated with anticancer properties. For instance, derivatives of benzo[b]furan have shown promising results against various cancer cell lines, suggesting that similar structural motifs in this compound may confer anticancer effects .
  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Studies have demonstrated that sulfonamides can inhibit bacterial growth by interfering with folate synthesis .

Anticancer Studies

A comprehensive review of benzo[b]furan derivatives highlighted their potential as anticancer agents. For example, certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating higher potency against specific cancer cell lines (Table 1) .

Compound NameCell Line TestedIC50 Value (nM)Reference
Compound 6aHeLa24
Compound 10hFM3A/016
CA-4HeLa42

Antimicrobial Studies

The compound's mechanism of action as an antimicrobial agent is primarily through inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. This mechanism has been validated through numerous studies demonstrating the efficacy of sulfonamide derivatives against a range of Gram-positive and Gram-negative bacteria .

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on various human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with notable effects observed in breast and colon cancer cell lines.
  • In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to control groups. Histological analyses revealed decreased mitotic figures and increased apoptosis in tumor tissues .

Properties

IUPAC Name

3-fluoro-N-[[4-(furan-3-yl)phenyl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S/c1-23-18-7-6-16(10-17(18)19)25(21,22)20-11-13-2-4-14(5-3-13)15-8-9-24-12-15/h2-10,12,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBSIBFPVXVXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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